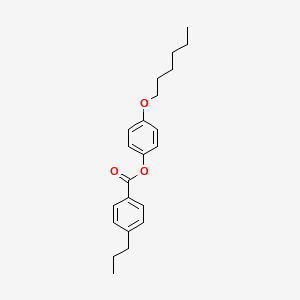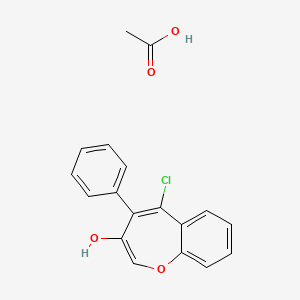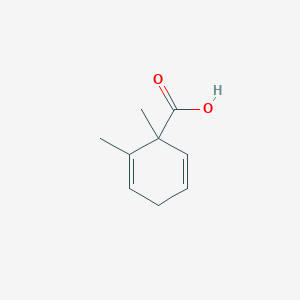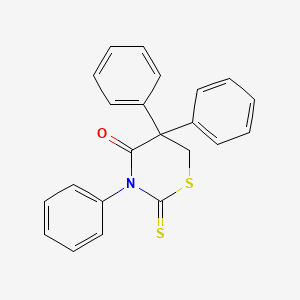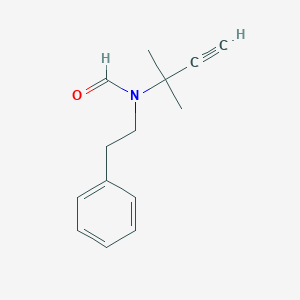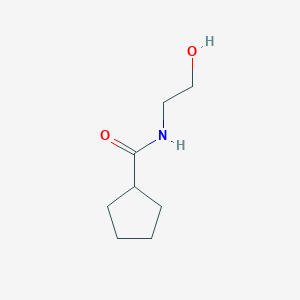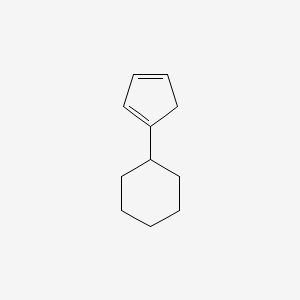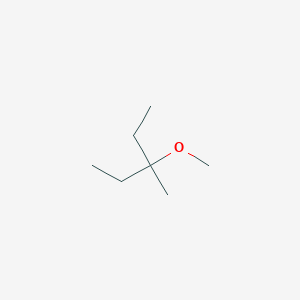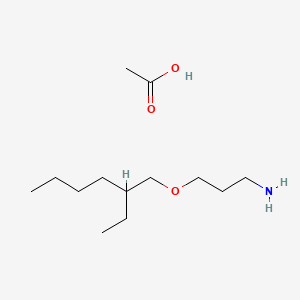
2,8-Dimethylthianthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethylthianthrene is an organic compound belonging to the class of thianthrenes. Thianthrenes are tricyclic ring systems consisting of two benzene rings fused through a 1,4-dithiin ring. The molecular formula of this compound is C14H12S2, and it is characterized by the presence of two methyl groups at the 2 and 8 positions on the thianthrene ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,8-Dimethylthianthrene can be synthesized through various methods. One common synthetic route involves the reaction of 2,8-dimethylphenylthiol with sulfur dichloride (S2Cl2) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, leading to the formation of the thianthrene ring system .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dimethylthianthrene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: this compound 10-oxide
Reduction: Dihydro-2,8-Dimethylthianthrene
Substitution: Various substituted thianthrene derivatives
Applications De Recherche Scientifique
2,8-Dimethylthianthrene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,8-Dimethylthianthrene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms play a crucial role in its reactivity and binding properties. It can undergo redox reactions, influencing various biochemical pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
55214-93-2 |
|---|---|
Formule moléculaire |
C14H12S2 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
2,8-dimethylthianthrene |
InChI |
InChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)16-14-8-10(2)4-6-12(14)15-11/h3-8H,1-2H3 |
Clé InChI |
XTLNLAUJNYMFIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-5H-benzo[7]annulene](/img/structure/B14638873.png)

